molecular formula C12H16N2O3 B4720883 4-(acetylamino)-N-(2-methoxyethyl)benzamide

4-(acetylamino)-N-(2-methoxyethyl)benzamide

Cat. No. B4720883
M. Wt: 236.27 g/mol
InChI Key: SLNZOJDVJKGVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(2-methoxyethyl)benzamide, also known as acetaminophen, is a widely used pain reliever and fever reducer. It belongs to the class of drugs called analgesics and antipyretics, and it is available over-the-counter in many countries. Acetaminophen is synthesized through a multi-step process that involves the reaction of p-aminophenol with acetic anhydride, followed by purification and crystallization.

Mechanism of Action

The exact mechanism of action of 4-(acetylamino)-N-(2-methoxyethyl)benzamiden is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Acetaminophen is also thought to affect the body's temperature-regulating center in the hypothalamus, which helps to reduce fever.
Biochemical and Physiological Effects:
Acetaminophen has several biochemical and physiological effects on the body. It is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Acetaminophen can cause liver damage if taken in large doses or over a long period of time. It can also cause renal damage if taken in combination with other drugs that are toxic to the kidneys.

Advantages and Limitations for Lab Experiments

Acetaminophen has several advantages for use in lab experiments. It is widely available, relatively inexpensive, and easy to administer. It is also well-tolerated by most patients and has a low risk of side effects. However, 4-(acetylamino)-N-(2-methoxyethyl)benzamiden has several limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the dosage must be carefully controlled to avoid toxicity. It also has a short half-life, which can make it difficult to maintain a steady concentration in the bloodstream.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-(2-methoxyethyl)benzamiden. One area of interest is the development of new formulations that are more effective and have fewer side effects. Another area of interest is the investigation of the potential use of 4-(acetylamino)-N-(2-methoxyethyl)benzamiden in treating conditions such as depression and anxiety. Additionally, there is ongoing research into the mechanisms of action of 4-(acetylamino)-N-(2-methoxyethyl)benzamiden and the development of new drugs that target these mechanisms more specifically.
Conclusion:
Acetaminophen is a widely used pain reliever and fever reducer that is synthesized through a multi-step process. It has been extensively studied for its analgesic and antipyretic properties and is commonly used to relieve pain and reduce fever. Acetaminophen has several biochemical and physiological effects on the body and has advantages and limitations for use in lab experiments. There are several future directions for research on 4-(acetylamino)-N-(2-methoxyethyl)benzamiden, including the development of new formulations and investigation of its potential use in treating other conditions.

Scientific Research Applications

Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used to relieve pain and reduce fever in patients with conditions such as headaches, arthritis, and influenza. Acetaminophen has also been studied for its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

4-acetamido-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(15)14-11-5-3-10(4-6-11)12(16)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZOJDVJKGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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